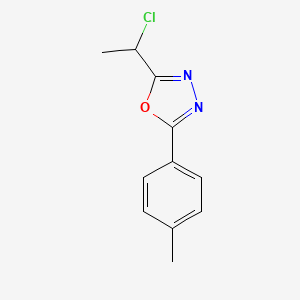

2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

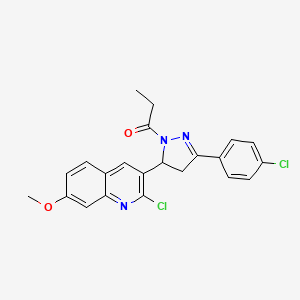

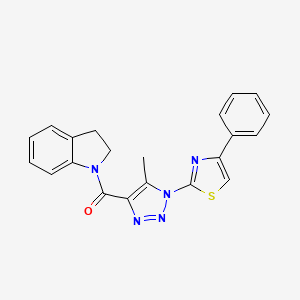

The compound “2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole” is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is substituted at the 2-position with a 1-chloroethyl group and at the 5-position with a 4-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which imparts aromaticity to the molecule. The electron-withdrawing nature of the oxadiazole could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the chloroethyl group might make it susceptible to nucleophilic substitution reactions . The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar oxadiazole ring and the nonpolar methyl and phenyl groups could influence its solubility. The compound is likely to have a relatively high molecular weight .Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

Zhu et al. (2015) developed an eco-friendly method for preparing 2-aryl-1,3,4-oxadiazoles, which could be applicable to the synthesis of 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. This method features high yields, simplicity, and energy efficiency, using water as a reaction medium without any catalysts (Zhu, Zou, Shao, & Li, 2015).

Preparation for Insecticidal Applications

Rufenacht (1972) discussed the preparation of 1,3,4-oxadiazole derivatives with chloromethyl groups, which are useful for creating insecticidal thiophosphates and dithiophosphates (Rufenacht, 1972).

Biological Activities

Shah (2012) focused on synthesizing compounds that incorporate the oxadiazole moiety due to their varied biological actions, including antibacterial and antifungal properties (Shah, 2012).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds and tested them for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial efficacy relative to reference standards (Gul et al., 2017).

Photoluminescent Properties

Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives and investigated their mesomorphic behavior and photoluminescent properties, indicating potential applications in materials science (Han, Wang, Zhang, & Zhu, 2010).

Electrochemical Synthesis

Kumar (2012) explored the electrochemical synthesis of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, which could be relevant to the compound (Kumar, 2012).

Wirkmechanismus

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Eigenschaften

IUPAC Name |

2-(1-chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGUTMKVLNDWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)

![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)

![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)

![methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2633835.png)

![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)